molecular formula C12H5Cl2N3O3S2 B2746698 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 862807-34-9

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2746698
CAS RN: 862807-34-9
M. Wt: 374.21
InChI Key: WMIANTTVOIJECQ-UHFFFAOYSA-N
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Description

“N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a chemical compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings), and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a thiophene ring. The benzothiazole ring is a bicyclic compound (a compound containing two fused rings) consisting of a benzene ring fused to a thiazole ring. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some properties such as melting point, boiling point, and density could be predicted using computational methods, but without experimental data, these predictions may not be accurate .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The benzothiazole structure serves as a key moiety in numerous biologically active compounds. Specifically, 2-arylbenzothiazoles have been identified as promising antitumor agents, highlighting the importance of the benzothiazole nucleus in drug discovery. Their structural simplicity and synthetic accessibility make them ideal candidates for the development of novel therapeutic agents (Kamal et al., 2015).

Benzothiazole in Supramolecular Chemistry

Benzothiazoles also play a significant role in supramolecular chemistry. Compounds like benzene-1,3,5-tricarboxamide, with benzothiazole derivatives, demonstrate extensive applications ranging from nanotechnology and polymer processing to biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding showcases their versatility in supramolecular applications (Cantekin et al., 2012).

Antitumor Activity of Imidazole Derivatives

Research into imidazole derivatives, which share some structural similarities with benzothiazole derivatives, has revealed their potential in the search for new antitumor drugs. These derivatives have been reviewed for their activities, with some advancing past preclinical testing stages. This indicates a broader interest in heterocyclic compounds, including benzothiazoles, for their potential in developing compounds with diverse biological properties (Iradyan et al., 2009).

Benzothiazole Derivatives as Potential Chemotherapeutics

Recent advances have focused on structural modifications of benzothiazole and its derivatives for potential chemotherapeutic applications. These modifications aim to develop new antitumor agents, highlighting the significance of the benzothiazole scaffold in medicinal chemistry. The review discusses the development of various benzothiazole series and their conjugates, along with their in vitro and in vivo screenings, SAR, and potential therapeutic applications (Ahmed et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O3S2/c13-5-1-2-6-10(9(5)14)15-12(22-6)16-11(18)7-3-4-8(21-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIANTTVOIJECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

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